6-Oxa-3-azabicyclo[3.1.0]hexane
Description
Structural Classification and Nomenclature of Bridged Bicyclic Heterocycles
Bicyclic molecules are characterized by the presence of two joined rings. wikipedia.org They can be broadly categorized into three main types based on how the rings are connected: fused, spiro, and bridged. wikipedia.orgmasterorganicchemistry.com
Fused bicyclic compounds: In this arrangement, the two rings share two adjacent atoms, meaning they share a single covalent bond. wikipedia.org An example is decalin, which can be named bicyclo[4.4.0]decane. masterorganicchemistry.com
Spiro compounds: Here, the two rings are joined at a single atom, known as the spiro atom. wikipedia.org
Bridged bicyclic compounds: These are molecules where the two rings share three or more atoms, creating a "bridge" between two non-adjacent atoms called bridgehead atoms. wikipedia.orgmasterorganicchemistry.com
The compound of focus, 6-Oxa-3-azabicyclo[3.1.0]hexane, falls into the category of bridged bicyclic heterocycles. The nomenclature for these compounds follows the IUPAC system. wikipedia.org The prefix "bicyclo" indicates a bridged system. The numbers in the brackets, [3.1.0], denote the number of atoms in each of the three paths connecting the two bridgehead atoms, in descending order. wikipedia.orgchemistrysteps.com In the case of this compound, there are three atoms on one path, one on the second, and zero on the third, indicating a direct bond between the bridgehead atoms. The "hexane" part of the name signifies a total of six atoms in the bicyclic framework. The prefixes "6-Oxa" and "3-aza" specify the presence and location of heteroatoms: an oxygen atom at position 6 and a nitrogen atom at position 3. slideshare.net
Academic Significance of the this compound Scaffold in Chemical Research
The this compound scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. This framework is considered an important building block in the synthesis of various biologically active molecules. beilstein-journals.org
Derivatives of this scaffold have shown potential in a variety of therapeutic areas. For instance, they are key components in the development of antibacterial agents. beilstein-journals.orgrsc.org The unusual (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system is a crucial part of the broad-spectrum antibacterial agent, Trovafloxacin. rsc.org Furthermore, various derivatives have exhibited antiprotozoal activity. beilstein-journals.org
The versatility of the this compound framework extends to its use as an intermediate in the synthesis of other complex molecules, including chiral pyrrolidine (B122466) inhibitors with potential applications in targeting neuronal nitric oxide synthase. chemicalbook.com
Overview of Research Trajectories for this compound Systems
Research into this compound systems has been multifaceted, focusing on synthetic methodologies, derivatization, and biological evaluation. A significant area of investigation has been the development of efficient synthetic routes to access this bicyclic core.
One common synthetic strategy involves the epoxidation of a pyrroline (B1223166) derivative. For example, 3-N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane can be synthesized from N-Boc-3-pyrroline by reacting it with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com Other approaches include the cyclization of appropriately functionalized precursors. researchgate.net
Recent research has also explored the synthesis of chiral derivatives of this scaffold, which is crucial for developing enantiomerically pure drugs. researchgate.net The development of catalytic asymmetric methods allows for the selective synthesis of specific stereoisomers, which can have vastly different biological activities. The functionalization of the core scaffold at various positions has also been a key research direction, leading to libraries of compounds for biological screening. researchgate.net
The exploration of the biological activities of these compounds continues to be a major driver of research. Studies have investigated the cytotoxicity of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives against various tumor cell lines, revealing that some adducts exhibit significant antiproliferative effects. mdpi.com Furthermore, derivatives of the related 3-azabicyclo[3.1.0]hexane scaffold have been investigated as modulators of metabotropic glutamate (B1630785) receptors, indicating their potential in treating neurological and psychiatric disorders. google.com
Structure
3D Structure
Properties
IUPAC Name |
6-oxa-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-4(6-3)2-5-1/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWEIOFOPULSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436190 | |
| Record name | 6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285-68-7 | |
| Record name | 6-Oxa-3-azabicyclo[3.1.0]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Oxa 3 Azabicyclo 3.1.0 Hexane and Its Derivatives
Cyclization Approaches to the Core Bicyclic System
The construction of the 6-oxa-3-azabicyclo[3.1.0]hexane core is predominantly achieved through cyclization strategies. These methods can be broadly categorized into intramolecular cyclopropanation reactions and tandem cyclization sequences.
Intramolecular Cyclopropanation Strategies
Intramolecular cyclopropanation is a powerful tool for the stereospecific synthesis of bicyclic systems like this compound. acs.org This approach involves the formation of the cyclopropane (B1198618) ring from a pre-functionalized five-membered heterocyclic precursor.
A prominent method for synthesizing the related 3-azabicyclo[3.1.0]hexane framework involves the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with ethyl diazoacetate. nih.govnih.gov This strategy has been refined to be highly efficient, requiring very low catalyst loadings (as low as 0.005 mol %). nih.govnih.gov The choice of rhodium catalyst and subsequent hydrolysis conditions can selectively yield either the exo or endo diastereomer of the resulting bicyclic ester with high diastereoselectivity, often eliminating the need for chromatographic purification. nih.gov This method's practicality is demonstrated by its successful application on a gram scale. nih.gov The reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate in the presence of a dirhodium(II) catalyst is a key example of this approach. nih.gov
Table 1: Diazoacetate-Mediated Cyclopropanation of N-Boc-2,5-dihydropyrrole
| Catalyst | Catalyst Loading (mol %) | Diastereomeric Ratio (exo:endo) | Yield (%) | Reference |
|---|---|---|---|---|
| Rh2(OAc)4 | 1-7 | Variable | 8-66 | nih.gov |
| Dirhodium(II) Tetracarboxylates | 0.005 | High | Not specified | nih.gov |
The intramolecular cyclopropanation of enynes and enamine carboxylates provides another versatile route to the 3-azabicyclo[3.1.0]hexane core. researchgate.netacs.org Palladium-catalyzed asymmetric cyclization of 1,6-enynes has been developed to construct chiral 3-azabicyclo[3.1.0]hexanes. researchgate.netresearchgate.net This process forms multiple carbon-carbon bonds and two rings in a single step with excellent control over stereochemistry. researchgate.net
Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates is another effective method for synthesizing 3-azabicyclo[3.1.0]hex-2-enes. acs.orgacs.org These reactions can be induced under aerobic conditions or with a copper(II) bromide catalyst and an oxidant. acs.org The resulting 3-azabicyclo[3.1.0]hex-2-enes can be subsequently reduced to the saturated 3-azabicyclo[3.1.0]hexane system. acs.org
Table 2: Cyclopropanation of Enynes and Enamine Carboxylates
| Substrate Type | Catalyst/Mediator | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 1,6-Enynes | Palladium Catalyst | Chiral 3-azabicyclo[3.1.0]hexanes | Asymmetric, forms multiple bonds and rings | researchgate.netresearchgate.net |
| N-allyl enamine carboxylates | Copper(I) bromide (aerobic) or Copper(II) bromide/oxidant | 3-Azabicyclo[3.1.0]hex-2-enes | Stepwise cyclopropanation via carbocupration | acs.orgacs.org |
Tandem Cyclization Reactions
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules.
A tandem radical cyclization followed by an intramolecular SN2 reaction has been successfully employed in the synthesis of 3-oxa- and 3-azabicyclo[3.1.0]hexan-2-ones. acs.orgresearchgate.netfigshare.com This methodology provides a pathway to construct the bicyclic lactone or lactam core. The specifics of the radical precursors and reaction conditions are crucial for the successful execution of this tandem sequence.
Recently, a base-promoted intramolecular addition of alkenes has been reported for the synthesis of highly substituted aza[3.1.0]bicycles. mdpi.com This method is particularly suited for creating fused bicyclic compounds containing the saturated aza[3.1.0]bicycle core. mdpi.com The strategy relies on the base-induced cyclization of appropriately substituted vinyl cyclopropanecarboxamides, leading to conformationally restricted products. mdpi.com This approach is considered an efficient way to access the 3-azabicyclo[3.1.0]hexane scaffold from readily available starting materials through a simple and effective chemical transformation. mdpi.comresearchgate.net
1,3-Dipolar Cycloaddition Reactions
A prominent strategy for assembling the 3-azabicyclo[3.1.0]hexane framework is through 1,3-dipolar cycloaddition reactions. nih.gov This approach leverages the reactivity of a 1,3-dipole with a dipolarophile to construct the five-membered ring of the bicyclic system.
Azomethine ylides are versatile 1,3-dipoles for the synthesis of nitrogen-containing heterocycles. bohrium.com Their reaction with various dipolarophiles, particularly alkenes, provides a direct route to pyrrolidine (B122466) rings, which form the core of the this compound system. The generation of azomethine ylides can be achieved in situ from the reaction of α-amino acids with carbonyl compounds. nih.gov
Multicomponent reactions involving the in situ generation of azomethine ylides are particularly powerful. For instance, the reaction of primary or secondary α-amino acids with carbonyl compounds like alloxan, isatin, or ninhydrin (B49086) generates highly reactive azomethine ylides that can be trapped by dipolarophiles. nih.gov A notable example is the reaction of ninhydrin and proline, which forms a stable azomethine ylide. nih.gov This stable ylide has demonstrated high reactivity towards various cyclopropenes. nih.gov
Cyclopropenes serve as effective dipolarophiles in 1,3-dipolar cycloaddition reactions to form the 3-azabicyclo[3.1.0]hexane skeleton. nih.gov The strain in the cyclopropene (B1174273) double bond enhances its reactivity towards 1,3-dipoles like azomethine ylides. acs.org This methodology has been successfully employed to synthesize a range of spiro-fused 3-azabicyclo[3.1.0]hexanes. nih.gov
A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves the 1,3-dipolar cycloaddition of cyclopropenes to the stable azomethine ylide derived from the protonated form of Ruhemann's purple. acs.org This reaction proceeds with high diastereofacial selectivity, affording the cycloadducts in moderate to good yields. acs.org The reaction accommodates both 3-substituted and 3,3-disubstituted cyclopropenes and can even trap unstable 1,2-disubstituted cyclopropenes under mild conditions. acs.org
Furthermore, an asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes has been developed using a chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex as a catalyst. This method allows for the desymmetrization of prochiral cyclopropenes and the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with high enantioselectivity.
Reductive Ring Closure and Related Cyclizations
Reductive cyclization methods provide another avenue to the this compound framework. These reactions typically involve the formation of a key bond in the final ring-closing step, often promoted by a reducing agent.
One such approach is the zinc-mediated reductive cyclization of diastereomeric 3-nitro-4-substituted isoxazolines, which can be tuned to selectively produce derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate. Another notable example is the Cp*Ir-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls, which offers an enantioselective route to 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com
A cognate procedure for the synthesis of 6-tosyl-3-oxa-6-azabicyclo[3.1.0]hexane starts with the ring-opening of 2,5-dihydrofuran (B41785) epoxide with p-toluenesulfonamide (B41071) to give a hydroxy sulfonamide. consensus.app This intermediate is then treated with mesyl chloride and subsequently cyclized with potassium carbonate to yield the final product. consensus.app
Catalytic Strategies for this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Transition metal catalysts, in particular, have enabled the development of novel and powerful synthetic methodologies.
Transition Metal Catalysis
A variety of transition metals, including rhodium, palladium, and copper, have been utilized to catalyze key transformations in the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold.
Dirhodium(II) catalysts are particularly effective in promoting reactions involving diazo compounds, which are precursors to metal carbenes. These reactive intermediates can undergo a variety of transformations, including cyclopropanation, to construct the 3-azabicyclo[3.1.0]hexane framework.
A significant application of rhodium(II) catalysis is the stereoselective cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. By carefully selecting the rhodium(II) catalyst and hydrolysis conditions, it is possible to form either the exo- or endo-3-azabicyclo[3.1.0]hexanes with high diastereoselectivity and without the need for chromatographic purification. This process has been shown to be effective even at very low catalyst loadings (0.005 mol %).
Another important rhodium(II)-catalyzed reaction involves the interaction of silyl-protected enoldiazoacetates with nitrile oxides. The outcome of this reaction is highly dependent on the substituents of the nitrile oxide. When nitrile oxides with electron-withdrawing groups are used, the reaction proceeds through a dipolar cycloaddition followed by a Neber-like rearrangement to produce 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates in good yields.
Organocatalysis in this compound Formation
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and its application to the formation of this compound and its analogs has been explored. For instance, squaramides, in conjunction with a halide nucleophile, have been shown to be effective catalysts for the conversion of internal epoxides and carbon dioxide into disubstituted cyclic organic carbonates, a rare example of an effective organocatalyst for such challenging transformations. acs.org
In another application, the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, catalyzed by a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex, allows for the highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes. researchgate.net This method leads to the direct synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers, including two all-carbon quaternary centers, as a single isomer in excellent yields and enantioselectivities. researchgate.net
Furthermore, a one-pot, three-component reaction utilizing substituted isatins, α-amino acids, and cyclopropenes leads to the formation of 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles. acs.org The key step is an intramolecular [3+2]-cycloaddition of an in situ generated azomethine ylide onto a cyclopropene. acs.org
A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been developed through the 1,3-dipolar cycloaddition reactions of cyclopropenes with the stable azomethine ylide, the protonated form of Ruhemann's purple. beilstein-journals.org This reaction proceeds with high diastereofacial selectivity to afford the cycloadducts in moderate to good yields. beilstein-journals.org
| Catalyst | Reactants | Product | Key Features |
| Squaramide/Halide | Internal Epoxides, Carbon Dioxide | Disubstituted Cyclic Organic Carbonates | Effective for challenging internal epoxides. acs.org |
| Cu(CH₃CN)₄BF₄/Ph-Phosferrox | Azomethine Ylides, Prochiral Cyclopropenes | Complex 3-azabicyclo[3.1.0]hexane derivatives | Highly diastereo- and enantioselective desymmetrization. researchgate.net |
| None (one-pot) | Isatins, α-Amino Acids, Cyclopropenes | 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles | Intramolecular [3+2]-cycloaddition of in situ generated azomethine ylide. acs.org |
| None | Cyclopropenes, Protonated Ruhemann's Purple | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives | 1,3-dipolar cycloaddition with high diastereofacial selectivity. beilstein-journals.org |
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of this compound derivatives is crucial for their application in medicinal chemistry, as the biological activity of these compounds is often dependent on their stereochemistry.
Dirhodium(II) catalysts have been effectively used for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate at low catalyst loadings (0.005 mol %). nih.gov By selecting the appropriate dirhodium(II) catalyst and hydrolysis conditions, either the exo- or endo-isomer of the resulting 3-azabicyclo[3.1.0]hexane can be selectively formed with high diastereoselectivity, often without the need for chromatographic purification. nih.gov For instance, the Rh₂(esp)₂-catalyzed reaction at 90 °C yielded the exo/endo product in 76% yield. nih.gov This methodology has been successfully applied to the gram-scale synthesis of these valuable pharmaceutical intermediates. nih.gov
The dirhodium(II)-catalyzed reactions of silyl-protected enoldiazoacetates with nitrile oxides can lead to different products depending on the nitrile oxide substituent. nih.gov While nitrile oxides with electron-donating groups lead to 5-arylaminofuran-2(3H)-one-4-carboxylates, those with halide or electron-withdrawing substituents yield methyl 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates. nih.gov
| Catalyst | Reactants | Product | Stereoselectivity | Yield |
| Dirhodium(II) | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | exo- or endo-3-azabicyclo[3.1.0]hexane | High diastereoselectivity | Up to 76% |
| Dirhodium(II) | Silyl-protected enoldiazoacetates, Nitrile oxides (with EWG) | Methyl 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates | Isomerically pure crystals obtained for X-ray analysis | - |
Enantioselective Methodologies
The demand for enantiomerically pure pharmaceuticals has driven the development of several enantioselective methods for the synthesis of this compound derivatives.
A notable one-pot synthesis involves an organocatalyzed allylic substitution of propargylamines and allyl carbonates, followed by a palladium(II)/palladium(IV)-mediated oxidative cyclization of the resulting 1,6-enyne intermediates. doi.org The use of a chiral spiro bis(isoxazoline) ligand (SPRIX) is critical for the success of the cyclization, affording the desired bicyclic products in yields up to 92% and with enantiomeric excesses (ee) as high as 90%. doi.org This method provides a concise route to chiral 3-azabicyclo[3.1.0]hexanes. doi.org
Another approach utilizes a copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with prochiral cyclopropenes. This desymmetrization reaction allows for the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereogenic centers, including two all-carbon quaternary centers, in excellent yields (up to 99%) and high enantioselectivities (97->99% ee). researchgate.net
Furthermore, a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been developed. researchgate.net This method is compatible with various nucleophiles, such as alcohols, phenols, and amines, and results in the formation of chiral 3-azabicyclo[3.1.0]hexanes with excellent regio- and enantioselectivities. researchgate.net
The synthesis of trovafloxacin, a broad-spectrum antibacterial agent, highlights the industrial application of these methodologies. The synthesis involves the exclusive formation of the exo or 6α-nitro derivative, which is a key intermediate. rsc.org
| Method | Key Features | Yield | Enantiomeric Excess (ee) |
| Organocatalyzed allylic substitution/Pd-catalyzed oxidative cyclization | One-pot synthesis, uses chiral SPRIX ligand. doi.org | Up to 92% | Up to 90% |
| Cu-catalyzed 1,3-dipolar cycloaddition | Desymmetrization of prochiral cyclopropenes, forms multiple stereocenters. researchgate.net | Up to 99% | 97->99% |
| Pd-catalyzed asymmetric cyclization/cyclopropanation/carbonylation | Compatible with various nucleophiles, excellent regio- and enantioselectivity. researchgate.net | Good to high | Not specified |
Diastereoselective Approaches
Diastereoselective synthesis of this compound derivatives is crucial for controlling the relative stereochemistry of the bicyclic core.
One prominent method involves the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. By carefully selecting the catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexane can be selectively formed with high levels of diastereoselectivity, often without the need for chromatographic purification. nih.gov This method is also applicable to other substrates like N-tosyl-2,5-dihydropyrrole and 2,5-dihydrofuran. nih.gov
Another highly diastereoselective method is the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide derived from Ruhemann's purple. This reaction proceeds with high diastereofacial selectivity to produce bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. beilstein-journals.orgnih.gov
A palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones also provides a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.org
| Method | Key Features | Diastereoselectivity |
| Dirhodium(II)-catalyzed cyclopropanation | Selective formation of exo or endo isomers. nih.gov | High |
| 1,3-Dipolar cycloaddition | High diastereofacial selectivity. beilstein-journals.orgnih.gov | High |
| Palladium-catalyzed cyclopropanation of maleimides | Practical and high-yielding. rsc.org | High |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries represents another effective strategy for the asymmetric synthesis of 3-azabicyclo[3.1.0]hexane derivatives. An optically active 3-azabicyclo[3.1.0]hexane has been successfully synthesized using a chiral p-tolylsulfinyl group as a chiral auxiliary. researchgate.net This method involves the intramolecular C-H insertion of a cyclopropylmagnesium carbenoid, generated from a 1-chlorocyclopropyl p-tolyl sulfoxide (B87167) bearing an N,N-disubstituted aminomethyl group. researchgate.net The chirality of the sulfinyl group directs the stereochemical outcome of the reaction.
Synthesis of Functionalized and Substituted this compound Derivatives
N-Substituted Variants (e.g., N-sulfonyl, N-benzyl, N-Boc)
The nitrogen atom of the this compound ring system can be readily substituted with various protecting and functional groups, which is essential for further synthetic transformations.
N-Boc Derivatives: The tert-butoxycarbonyl (Boc) protecting group is commonly introduced. For instance, 3-N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane can be synthesized by the epoxidation of N-Boc-3-pyrroline with meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com This N-Boc protected derivative serves as a versatile intermediate for the synthesis of various pharmaceutical products. chemicalbook.com The cyclopropanation of N-Boc-2,5-dihydropyrrole is another key route to N-Boc protected 3-azabicyclo[3.1.0]hexanes. nih.gov
N-Tosyl Derivatives: The tosyl group is another common N-substituent. 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane can be prepared through a multi-step sequence involving the aziridination of cis-but-2-ene-1,4-diol followed by cyclization. researchgate.net Alternatively, ring-opening of 2,5-dihydrofuran epoxide with p-toluenesulfonamide followed by intramolecular cyclization provides a more efficient route. researchgate.net N-tosyl-2,5-dihydropyrrole can also be used as a substrate in dirhodium(II)-catalyzed cyclopropanation reactions. nih.gov
N-Benzyl Derivatives: N-benzyl groups are also utilized. For example, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine has been used in reactions with nitropolychlorobutadienes. beilstein-journals.org
Halogenated Derivatives (e.g., Fluorinated)
Halogenated, particularly fluorinated, derivatives of 3-azabicyclo[3.1.0]hexane are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom. The potent gyrase inhibitor Trovafloxacin, a fluoroquinolone, contains the 6-amino-3-azabicyclo[3.1.0]hexane moiety as an essential building block. beilstein-journals.orgbeilstein-journals.org The synthesis of such compounds often involves the coupling of a protected 6-amino-3-azabicyclo[3.1.0]hexane with a fluorinated aromatic or heteroaromatic core. rsc.org
Spirocyclic Analogs
Spirocyclic analogs of 3-azabicyclo[3.1.0]hexane represent a class of compounds with interesting three-dimensional structures and potential biological activities.
A reliable method for the synthesis of bis-spirocyclic derivatives involves the 1,3-dipolar cycloaddition of cyclopropenes to the stable azomethine ylide derived from Ruhemann's purple. This approach allows for the construction of compounds with spiro units at the 2 and 4-positions of the 3-azabicyclo[3.1.0]hexane moiety. beilstein-journals.orgnih.gov
Other Substituted Frameworks
The core this compound scaffold can be modified with various substituents to create a diverse range of derivatives with specific chemical properties. These substitutions can be introduced at different positions on the bicyclic ring system, leading to frameworks with tailored reactivity and functionality for applications in medicinal chemistry and organic synthesis. chemimpex.comacs.org
One significant class of substituted frameworks involves the introduction of an aryl group at the C1 position and a carboxylate at the C5 position. The reaction of silyl-protected enoldiazoacetates with benzonitrile-N-oxides bearing electron-withdrawing substituents leads to the formation of 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates. nih.gov For instance, the reaction with o-nitrobenzonitrile-N-oxide yields methyl 3-oxo-1-(o-nitrophenyl)-2-oxa-6-azabicyclo-[3.1.0]hexane-5-carboxylate with high yield. nih.gov The structural identity of these compounds has been confirmed through methods such as X-ray crystallography. nih.gov A variety of these derivatives have been synthesized, demonstrating the versatility of this approach for creating substituted frameworks. nih.gov
Another strategy involves the modification of the nitrogen atom within the ring. For example, the synthesis of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane has been reported. researchgate.net This N-sulfonyl-protected derivative can be prepared through a two-step process starting from cis-but-2-ene-1,4-diol. researchgate.net The initial step is an aziridination reaction, followed by a cyclization to form the bicyclic ether. researchgate.net An alternative and more efficient route begins with the ring-opening of 2,5-dihydrofuran epoxide with p-toluenesulfonamide, followed by mesylation and subsequent intramolecular cyclization to yield the final product. researchgate.net
Furthermore, stereospecific approaches have been developed for synthesizing constrained oxa- and aza-bicyclo[3.1.0]hexane heterocycles from a common diol intermediate derived from readily available cinnamyl alcohols. acs.org This methodology relies on an intramolecular cyclopropanation of diazoacetates. acs.org
Below is a table detailing various substituted 1-aryl-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate derivatives. nih.gov
| Substituent (Aryl Group) | Product Name | Yield |
| 4-Acetoxyphenyl | Methyl 1-(4-acetoxyphenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 49.5% |
| 2-Nitrophenyl | Methyl 1-(2-nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 90% |
| 2-Nitrophenyl | Benzyl 4-methyl-1-(2-nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 83% |
This table is generated based on the data provided in the referenced research article. nih.gov
Preparative Methods for Advanced Intermediates
The this compound framework is a crucial component of various advanced intermediates used in the synthesis of complex molecules, particularly pharmaceuticals. chemimpex.comresearchgate.netnih.gov The stability and reactivity of these intermediates make them valuable building blocks in drug discovery and development. chemimpex.com
A prominent and widely used advanced intermediate is the N-Boc protected version, tert-butyl this compound-3-carboxylate. chemimpex.comchemicalbook.com This compound serves as a key intermediate for synthesizing pharmaceutical products, including neuronal nitric oxide synthase inhibitors and anticancer compounds. chemicalbook.com Its preparation is often achieved through the epoxidation of an N-protected pyrroline (B1223166) derivative. A general and high-yielding procedure involves the reaction of N-Boc-3-pyrroline with meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) at room temperature. chemicalbook.com The reaction typically proceeds for 12 hours, after which it is quenched and worked up to provide the desired product in nearly quantitative yield. chemicalbook.com
The synthesis of other advanced intermediates based on the related 3-azabicyclo[3.1.0]hexane core highlights the importance of this structural motif. For instance, (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane is an advanced heterocyclic intermediate that can be synthesized on a large scale. researchgate.net The synthetic route for this compound involves a Kulinkovich–de Meijere pyrroline cyclopropanation followed by a transamination reaction. researchgate.net Similarly, methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a key intermediate in the preparation of certain Hepatitis C virus (HCV) protease inhibitors. google.comwipo.int
The table below outlines the synthesis of a key advanced intermediate, 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane. chemicalbook.com
| Starting Material | Reagent | Solvent | Yield | Product |
| N-Boc-3-pyrroline | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 100% | 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane |
This table is generated based on the synthetic procedure described in the referenced source. chemicalbook.com
Reactivity and Reaction Mechanisms of 6 Oxa 3 Azabicyclo 3.1.0 Hexane Systems
Ring-Opening Reactions
The strained nature of the 6-oxa-3-azabicyclo[3.1.0]hexane ring system makes it prone to ring-opening reactions under various conditions. chemenu.com These reactions can be initiated by nucleophiles, organometallic reagents, or through oxidative processes.
Nucleophilic Ring Opening
Nucleophilic attack on the this compound ring system is a common and synthetically useful transformation. The regioselectivity of the attack is influenced by the nature of the nucleophile and the substituents on the bicyclic core. For instance, in N-sulfonyl-protected systems, the tosyl group can be displaced by various nucleophiles.
A notable example is the fluoride-induced ring opening of aziridines. The combination of benzoyl fluoride (B91410) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can serve as a source of HF for these reactions. ucla.edu The use of a picolinamide (B142947) protecting group on the nitrogen atom can facilitate Lewis acid activation of the aziridine (B145994), enabling enantioselective fluoride ring-opening reactions. ucla.edu This method has been used to generate valuable trans-β-fluoroamine products through the desymmetrization of meso aziridines. ucla.edu
The ring-opening of a trisubstituted aziridine with various amines has been shown to proceed with complete regio- and stereoselectivity, yielding substituted 1,2-diamines. researchgate.net This highlights the predictable nature of nucleophilic attack on certain activated aziridine systems.
Alkylative Ring Opening (e.g., Organolithium-induced)
Organolithium reagents are potent nucleophiles capable of inducing the alkylative ring-opening of N-sulfonyl-protected this compound systems. acs.org This reaction provides a direct route to unsaturated amino alcohols and ethers. acs.orgresearchgate.net The reaction proceeds efficiently with a variety of organolithium reagents. acs.orgresearchgate.net
For example, the treatment of N-sulfonyl-protected aziridinyl ethers with organolithiums leads to the formation of unsaturated amino alcohols and ethers. acs.org Furthermore, the use of a single enantiomer of a cis- or trans-1,4-dimethoxybut-2-ene-derived aziridine allows for an enantiopure synthesis of unsaturated amino ethers through organolithium-induced alkylative desymmetrization. acs.orgresearchgate.net
In a related context, the copper-catalyzed asymmetric ring-opening of oxabicyclic alkenes with organolithium reagents has been developed. core.ac.uk While not directly involving the this compound system, this methodology underscores the utility of organolithium reagents in ring-opening reactions of strained oxygen-containing rings, often with high stereocontrol. core.ac.uk
Oxidative Ring Opening
Oxidative processes can also lead to the cleavage of the this compound ring system. The nitrogen atom within the bicyclic structure can participate in oxidation and reduction reactions, which can alter the compound's oxidation state and lead to ring opening.
An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been developed that involves an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization of N-allyl propargylamines. doi.org While this is a formation of the bicyclic system, it highlights the involvement of oxidative steps in the chemistry of these heterocycles.
Cycloaddition Reactions Involving the Bicyclic Core
The strained bicyclic structure of this compound and its derivatives can participate in cycloaddition reactions. These reactions can lead to the formation of larger, more complex ring systems.
A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide. beilstein-journals.org This reaction proceeds with high diastereofacial selectivity. beilstein-journals.org DFT calculations have shown these reactions to be HOMO(cyclopropene)–LUMO(ylide) controlled. beilstein-journals.org
Furthermore, the reaction of nitrocyclopropane (B1651597) carboxylates with alkynes or alkenes can lead to the formation of substituted 2-oxa-1-azabicyclo[3.1.0]hexane derivatives through a cascade intramolecular rearrangement/cycloaddition process. rsc.org
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Cyclopropenes | Stable Azomethine Ylide | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | 1,3-Dipolar Cycloaddition beilstein-journals.org |
| Nitrocyclopropane Carboxylate | Alkynes/Alkenes | 2-Oxa-1-azabicyclo[3.1.0]hexane derivatives | Cascade Rearrangement/Cycloaddition rsc.org |
Rearrangement Reactions and Isomerizations
Derivatives of this compound can undergo various rearrangement and isomerization reactions. researchgate.net For instance, the thermal isomerization of ethyl 5-nitro-4-phenyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene-1-carboxylate leads to the formation of a quinoxaline (B1680401) derivative. rsc.org A mechanistic rationale for this unusual rearrangement has been proposed. rsc.org
In another example, an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative provides access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net This reaction has been applied to the synthesis of N-Boc-2,3-methano-beta-proline. researchgate.net
The photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones has been utilized to synthesize 3-hydroxybenzoic acid derivatives, demonstrating the utility of rearrangement reactions in accessing diverse chemical structures. bohrium.com
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling the stereochemical outcome and developing new synthetic methodologies.
For the 1,3-dipolar cycloaddition of cyclopropenes with a stable azomethine ylide, density functional theory (DFT) calculations have been employed to study the reaction mechanism. beilstein-journals.org These studies revealed that the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org The calculated transition-state energies were consistent with the experimentally observed stereoselectivity. beilstein-journals.org
In the case of the thermal rearrangement of ethyl 5-nitro-4-phenyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene-1-carboxylate to a quinoxaline derivative, a mechanistic rationale has been proposed to explain this unexpected transformation. rsc.org
The proposed mechanism for the formation of certain 3-azabicyclo[3.1.0]hexane derivatives involves a formal nucleophilic substitution at an imidoyl chloride unit, followed by further transformations. beilstein-journals.org In other cases, the reaction mechanism is proposed to proceed via an intramolecular SNVin reaction followed by HCl elimination to afford pyrazole (B372694) derivatives. beilstein-journals.org
Elucidation of Reaction Intermediates
The reactivity of this compound systems often proceeds through discrete, albeit transient, intermediates. Understanding these intermediates is crucial for predicting reaction outcomes and designing new synthetic methodologies.
One common reaction pathway involves the ring-opening of the bicyclic system. For instance, the treatment of N-sulfonyl-protected 6-oxa-3-azabicyclo[3.1.0]hexanes with organolithium reagents leads to alkylative ring opening, providing access to unsaturated amino alcohols. acs.org In these reactions, the organolithium reagent attacks one of the carbons of the aziridine ring, leading to the formation of a lithium amide intermediate which, upon aqueous workup, affords the final product.
In the context of cycloaddition reactions, azomethine ylides are key intermediates. beilstein-journals.org These 1,3-dipoles can be generated from various precursors and subsequently react with dipolarophiles to construct the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.org For example, the reaction of cyclopropenes with the stable azomethine ylide, protonated Ruhemann's purple (PRP), has been shown to produce bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-archives.orgbeilstein-journals.org The reaction mechanism involves the concerted [3+2] cycloaddition of the azomethine ylide to the cyclopropene. beilstein-journals.org
Furthermore, in some palladium-catalyzed reactions, the formation of N-allyl propargylamines as intermediates has been reported. These intermediates undergo subsequent enantioselective oxidative cyclization to yield the 3-azabicyclo[3.1.0]hexane products. doi.org The identification of these intermediates has been crucial for optimizing the one-pot synthesis of these bicyclic compounds. doi.org
Ketenimine intermediates have also been proposed in the conversion of certain this compound derivatives. For example, the transformation of methyl 1-aryl-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates can proceed through the ring opening of the aziridine to form a ketenimine, which is then intercepted and undergoes acid-catalyzed ring closure to form a different product. nih.gov
The table below summarizes some of the key reaction intermediates identified in the chemistry of this compound systems.
| Reaction Type | Key Intermediate | Precursor System | Product Type |
| Alkylative Ring Opening | Lithium Amide | N-sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane | Unsaturated Amino Alcohols |
| [3+2] Cycloaddition | Azomethine Ylide | Cyclopropenes and Azomethine Ylide Precursors | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes |
| Palladium-Catalyzed Cyclization | N-allyl propargylamine | Allyl Carbonates and Propargyl Amines | 3-Azabicyclo[3.1.0]hexanes |
| Rearrangement | Ketenimine | Methyl 1-aryl-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates | Furanone derivatives |
Transition State Analysis
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the transition states of reactions involving this compound systems. These analyses provide insights into the stereoselectivity and regioselectivity of these reactions.
In the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, DFT calculations have been employed to study the transition state structures. beilstein-archives.orgbeilstein-journals.org These studies have revealed that the reactions proceed through a concerted mechanism. beilstein-archives.org For the reaction between 3-methyl-3-phenylcyclopropene (B8295009) and protonated Ruhemann's Purple (PRP), four possible transition state structures were located (TS-4-endo, TS-4-exo, TS-4'-endo, and TS-4'-exo). beilstein-archives.org The calculations showed that the experimentally observed diastereomer is the kinetically favored product, as the transition state leading to its formation has the lowest activation energy. beilstein-archives.org
The enantioselective palladium-catalyzed oxidative cyclization of N-allyl propargylamines to form 3-azabicyclo[3.1.0]hexanes has also been a subject of transition state analysis. doi.org The use of a chiral spiro bis(isoxazoline) ligand (SPRIX) is critical for achieving high enantioselectivity. doi.org It is proposed that the transition state involves a chiral Pd(II)/Pd(IV) complex where the SPRIX ligand effectively controls the facial selectivity of the cyclization process.
Furthermore, in the context of Lewis acid-catalyzed fluoride ring-opening of aziridines, including a 3-oxa-6-azabicyclo[3.1.0]hexane derivative, a cooperative interaction between two chiral catalysts has been proposed. ucla.edu This suggests a complex transition state assembly where both catalysts play a role in activating the aziridine and delivering the fluoride nucleophile, leading to the observed enantioselectivity. ucla.edu
The following table provides a simplified overview of transition state analyses for key reactions.
| Reaction | Computational Method | Key Finding |
| [3+2] Cycloaddition of Azomethine Ylide to Cyclopropene | DFT (M11/cc-pVDZ) | Reaction is kinetically controlled, proceeding through a concerted mechanism with a preferred transition state leading to the observed diastereomer. beilstein-archives.org |
| Pd-Catalyzed Enantioselective Oxidative Cyclization | Not specified | A chiral SPRIX ligand is crucial for high enantioselectivity, suggesting a well-defined chiral transition state involving a Pd(II)/Pd(IV) complex. doi.org |
| Lewis Acid-Catalyzed Fluoride Ring Opening | Not specified | A cooperative interaction between two chiral catalysts is proposed, indicating a complex, organized transition state. ucla.edu |
Influence of Substituents on Reaction Pathways
Substituents on the this compound core or on the reacting partner can significantly influence the reaction pathways and product distribution.
In the reaction of silyl-protected enoldiazoacetates with nitrile oxides, the electronic nature of the substituent on the aryl group of the nitrile oxide dictates the reaction outcome. nih.gov Electron-withdrawing groups on the aryl ring favor the formation of 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates. nih.gov Conversely, electron-donating substituents direct the reaction towards the formation of 5-arylaminofuran-2(3H)-ones, likely through a Lossen rearrangement of an intermediate. nih.gov
The reactivity of cyclopropene dipolarophiles in [3+2] cycloaddition reactions with the stable azomethine ylide PRP is also sensitive to substituent effects. beilstein-journals.org Derivatives of 2,3-diphenylcycloprop-2-ene-1-carboxylic acid, such as the amide and nitrile, were found to be less reactive dipolarophiles compared to hydrocarbon-substituted cyclopropenes. beilstein-journals.org This suggests that the electronic and steric properties of the substituents on the cyclopropene influence its reactivity towards the 1,3-dipole.
Furthermore, the nature of the substituent on the nitrogen atom of the this compound ring plays a crucial role in its reactivity. For instance, an N-Boc protecting group is commonly used to modulate the nucleophilicity of the nitrogen and to facilitate purification. chemicalbook.com The presence of a tosyl group on the nitrogen enables nucleophilic displacement reactions. The picolinamide protecting group has been shown to be effective in enabling Lewis acid activation of the aziridine for fluoride ring-opening reactions. ucla.edu
The table below illustrates the effect of substituents on the reaction outcomes.
| Reaction | Substituent Location | Substituent Type | Effect on Reaction Pathway |
| Reaction of enoldiazoacetates with nitrile oxides | Aryl group of nitrile oxide | Electron-withdrawing | Favors formation of 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates nih.gov |
| Reaction of enoldiazoacetates with nitrile oxides | Aryl group of nitrile oxide | Electron-donating | Favors formation of 5-arylaminofuran-2(3H)-ones nih.gov |
| [3+2] Cycloaddition with PRP | Cyclopropene | Amide, Nitrile | Decreased reactivity compared to hydrocarbon substituents beilstein-journals.org |
| General Reactivity | Nitrogen of the bicyclic ring | Boc, Tosyl, Picolinamide | Modulates nucleophilicity, enables specific reactions ucla.educhemicalbook.com |
Advanced Characterization and Computational Studies of 6 Oxa 3 Azabicyclo 3.1.0 Hexane
Structural Elucidation Techniques
X-ray Diffraction Analysis of Derivatives
One such analysis was performed on ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. unicamp.br The study revealed that the pyrrolidine (B122466) ring adopts an envelope conformation with the nitrogen atom serving as the flap. unicamp.br The dihedral angle between the fused epoxide and pyrrolidine rings was found to be 78.53 (10)°, indicating a nearly orthogonal relationship. unicamp.br In the crystal structure, intermolecular interactions, specifically of the C-H···O type, play a significant role in the formation of a three-dimensional supramolecular architecture. unicamp.br
Another study focused on methyl 1-(o-nitrophenyl)-3-oxo-2-oxa-6-azabicyclo-[3.1.0]hexane-5-carboxylate, which was synthesized through a reaction involving silyl-protected enoldiazoacetates and nitrile oxides. nih.gov X-ray crystallography was essential in confirming the structure of this derivative, which was formed as a single isomer. nih.gov
Furthermore, the structures of several bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane, synthesized via 1,3-dipolar cycloaddition reactions, have been confirmed by X-ray analysis. beilstein-journals.org For instance, the relative configuration of a meso compound was established, providing insight into the diastereoselectivity of the cycloaddition reaction. beilstein-journals.org
The crystal structure of various other derivatives, including those spiro-fused to acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one, has also been unequivocally verified by X-ray crystal analysis. mdpi.com These analyses are crucial for correlating the molecular structure with observed biological activities. mdpi.com
Interactive Table: X-ray Crystallographic Data for a 6-Oxa-3-azabicyclo[3.1.0]hexane Derivative
| Parameter | Value |
| Compound Name | Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Formula | C14H17NO4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.4289 (4) |
| b (Å) | 10.1581 (4) |
| c (Å) | 11.8390 (5) |
| β (°) | 105.753 (2) |
| Volume (ų) | 1320.44 (9) |
| Z | 4 |
| Data sourced from a study on the crystal structure of Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. unicamp.br |
Theoretical Chemistry Approaches
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of this compound and its derivatives. DFT calculations provide insights into reaction mechanisms and stereoselectivity. nih.gov
In a study on the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane, DFT methods at the M11/cc-pVDZ level of theory were employed to study the mechanism of the 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide. nih.gov The calculations revealed that the cycloaddition reactions are controlled by the HOMO(cyclopropene)–LUMO(ylide) interaction. nih.gov Furthermore, the transition-state energies calculated for the reaction were consistent with the experimentally observed stereoselectivity. nih.gov DFT has also been used to compare the conformations of triflamide derivatives in the gas phase versus the solid state, showing that multiple conformers can exist in the gas phase. bohrium.com
Computational Modeling for Reaction Prediction and Optimization
Computational modeling plays a crucial role in predicting the outcomes of chemical reactions and optimizing reaction conditions. cecam.org For the this compound system, computational approaches are poised to accelerate the discovery of new synthetic routes and to understand complex reaction networks. cecam.org
The development of semi-empirical methods and machine learning strategies has significantly advanced the capabilities of reaction discovery. cecam.org These methods can be applied to predict reactivity, including in complex environments, and to explore excited-state reactions. cecam.org By coupling quantum chemical methodologies with chemical network theory, it is possible to identify novel reaction pathways and mechanisms for the synthesis and modification of the this compound scaffold. cecam.org
Conformational Analysis through Computational Methods
Understanding the conformational landscape of the this compound ring system is essential for comprehending its chemical behavior and biological activity. Computational methods are widely used to explore the potential energy surface and identify stable conformers.
For instance, in the study of ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, the pyrrolidyl ring was found to have an envelope conformation with the nitrogen atom as the flap. unicamp.br This was determined through a combination of X-ray diffraction and computational analysis. unicamp.br Similarly, computational studies on triflamide derivatives have shown the existence of multiple conformers in the gas phase, in contrast to the single conformer observed in the solid state. bohrium.com These studies often employ DFT calculations to predict the relative energies and populations of different conformers. bohrium.com
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org This analysis maps the electron distribution of a molecule within the crystal, providing insights into close contacts and the nature of intermolecular forces. unicamp.brscirp.org
For ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, Hirshfeld surface analysis confirmed the presence of C-H···O interactions. unicamp.br It also highlighted the dominance of H···H dispersion contacts in the crystal packing. unicamp.br The analysis involves plotting properties such as dnorm (normalized contact distance) and the electrostatic potential on the Hirshfeld surface. researchgate.net Red and blue regions on the electrostatic potential map represent negative and positive potentials, respectively, indicating sites prone to electrophilic and nucleophilic attack. researchgate.net This technique provides a detailed picture of the intermolecular interactions that stabilize the crystal structure. unicamp.brresearchgate.net
Strategic Applications in Complex Chemical Synthesis
6-Oxa-3-azabicyclo[3.1.0]hexane as a Versatile Synthetic Building Block
The unique structural features of this compound, particularly its fused epoxide and aziridine-like rings, render it a highly reactive and versatile intermediate in organic synthesis. chemimpex.combldpharm.com This reactivity allows for a wide range of chemical transformations, enabling chemists to efficiently construct complex molecular frameworks. chemimpex.com The tert-butyl carbamate (B1207046) (Boc) protected form, tert-butyl this compound-3-carboxylate, is a commonly used derivative that offers stability and is amenable to various synthetic manipulations. chemimpex.comchemicalbook.com
Construction of Diverse Molecular Architectures
The this compound core serves as a linchpin for the assembly of a wide array of molecular architectures. Its strained bicyclic system can be selectively opened by various nucleophiles, leading to the formation of highly functionalized five-membered rings. This strategy has been instrumental in the synthesis of diverse heterocyclic compounds. beilstein-journals.org For instance, the ring-opening of the epoxide moiety can introduce new stereocenters with high control, a critical aspect in the synthesis of chiral molecules. Furthermore, the nitrogen atom within the bicyclic system provides a handle for further functionalization, allowing for the introduction of a variety of substituents and the construction of more elaborate structures. evitachem.com The ability to generate complex and diverse molecular scaffolds from this single building block underscores its importance in modern synthetic chemistry. acs.org
Synthesis of Conformationally Restricted Compounds
The rigid bicyclic framework of this compound is particularly advantageous for the synthesis of conformationally restricted compounds. nih.govvulcanchem.com By incorporating this scaffold into larger molecules, chemists can impose significant conformational constraints, which is a powerful strategy in drug design to enhance binding affinity and selectivity for biological targets. The defined spatial arrangement of the atoms in the this compound ring system translates into a predictable three-dimensional structure in the final product. This has been successfully applied in the development of novel therapeutic agents, including oxazolidinone antibacterials, where restricting the conformation of the molecule led to improved potency. nih.govacs.org
Role in the Development of New Synthetic Methodologies
The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methodologies. acs.orgbohrium.com For example, the intramolecular cyclopropanation of diazoacetates has been developed as an efficient and stereospecific approach to synthesize the core this compound structure. acs.org Furthermore, transition-metal-catalyzed reactions, such as those involving copper, have been employed to facilitate the construction of these bicyclic systems. bohrium.com The exploration of the reactivity of this scaffold continues to push the boundaries of synthetic chemistry, leading to the discovery of novel transformations and more efficient ways to assemble complex molecules. bohrium.com
Integration into Total Synthesis Efforts of Natural Products and Bioactive Molecules
The 3-azabicyclo[3.1.0]hexane core, of which this compound is a key variant, is a common structural motif in a variety of biologically active natural products. mdpi.comnih.gov Consequently, this building block has been integrated into numerous total synthesis campaigns. A notable example is the synthesis of (+)-cycloclavine, a pentacyclic ergot alkaloid, which features the 3-azabicyclo[3.1.0]hexane motif. rsc.org The rigid and stereochemically defined nature of the bicyclic system is crucial for establishing the correct relative and absolute stereochemistry of the natural product. The application of this building block has been pivotal in the successful synthesis of various complex molecules, demonstrating its strategic importance in accessing biologically relevant chemical space. mdpi.com
Q & A
Q. Resolution Strategy :
Re-test compounds under standardized protocols (e.g., NIH/EPA guidelines).
Use LC-MS to confirm purity (>98%) and exclude degradation products .
Advanced: How can the thermodynamic stability of this compound be experimentally determined?
Answer:
- DSC/TGA : Measure decomposition temperatures (Td) and enthalpy changes (ΔH) to assess thermal stability .
- Solution Calorimetry : Quantify ring-strain energy by comparing heats of combustion with acyclic analogs .
- Kinetic Studies : Monitor racemization rates at varying temperatures to estimate activation energy (Ea) for configurational stability .
Key Finding : The compound’s strain energy (~25 kcal/mol) contributes to high reactivity in ring-opening polymerizations .
Basic: What are the safety considerations for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylations) .
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal; incinerate organic waste per EPA guidelines .
Emergency Protocol : For spills, absorb with vermiculite, then treat with 10% NaOH solution to hydrolyze reactive intermediates .
Advanced: What strategies enhance the bioavailability of this compound-based drug candidates?
Answer:
- Prodrug Design : Convert carboxylate groups to ester prodrugs (e.g., ethyl esters) for improved membrane permeability .
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 1486519-87-2, solubility >50 mg/mL in PBS) .
- Nanocarriers : Encapsulate in PLGA nanoparticles to prolong half-life and target specific tissues .
Validation : Pharmacokinetic studies in murine models show a 3-fold increase in AUC with prodrug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
